molecular formula C15H11FN4O B14121163 3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one

3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one

Cat. No.: B14121163
M. Wt: 282.27 g/mol
InChI Key: JGDHUTAIUPLSIU-MFOYZWKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one is a synthetic organic compound characterized by its quinoxaline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization with appropriate quinoxaline precursors. The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoxaline ring or the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.

Mechanism of Action

The mechanism of action of 3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation or microbial growth. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one is unique due to its quinoxaline core structure, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials.

Properties

Molecular Formula

C15H11FN4O

Molecular Weight

282.27 g/mol

IUPAC Name

3-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one

InChI

InChI=1S/C15H11FN4O/c16-11-7-5-10(6-8-11)9-17-20-14-15(21)19-13-4-2-1-3-12(13)18-14/h1-9H,(H,18,20)(H,19,21)/b17-9-

InChI Key

JGDHUTAIUPLSIU-MFOYZWKCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)N/N=C\C3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=CC=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.